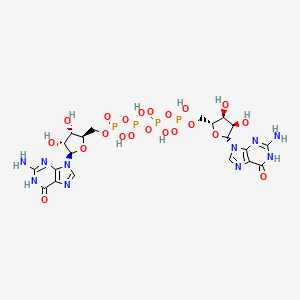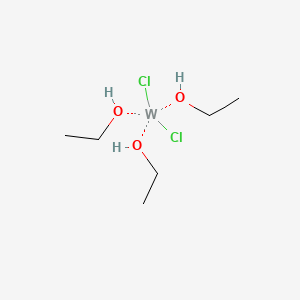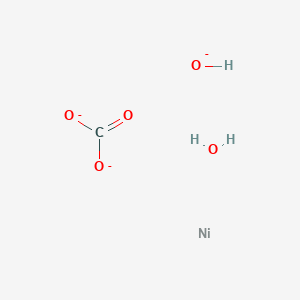
Nickel carbonate hydroxide (Ni3(CO3)(OH)4), xhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel carbonate hydroxide is a compound with the chemical formula Ni3(CO3)(OH)4, xhydrate. It is a member of the metal carbonate hydroxides family, which are known for their unique electrochemical properties and eco-friendly features. This compound is typically found in a hydrated form and is used in various scientific and industrial applications due to its stability and reactivity.
Mechanism of Action
Target of Action
Nickel carbonate hydroxide, also known as basic nickel carbonate, is a compound that primarily targets chemical reactions in various industrial applications . It is used as a precursor for the production of other nickel salts, which are used in a variety of chemical reactions .
Mode of Action
Nickel carbonate hydroxide interacts with its targets through chemical reactions . For instance, it can be used to produce other nickel salts, such as nickel acetate and nickel aminosulfonate, which are used as catalysts and intermediates in the production of other organic nickel salts .
Biochemical Pathways
Nickel carbonate hydroxide is involved in the synthesis of other nickel compounds . The reaction equations are as follows :
3Ni+8HNO3→3Ni(NO3)2+4H2O+2NO↑3Ni + 8HNO3 \rightarrow 3Ni(NO3)2 + 4H2O + 2NO↑ 3Ni+8HNO3→3Ni(NO3)2+4H2O+2NO↑
Ni(NO3)2+H2SO4→NiSO4+H2O+2NO2↑+1/2O2↑Ni(NO3)2 + H2SO4 \rightarrow NiSO4 + H2O + 2NO2↑ + 1/2 O2↑ Ni(NO3)2+H2SO4→NiSO4+H2O+2NO2↑+1/2O2↑
3Ni+3H2SO4+2HNO3→3NiSO4+4H2O+2NO↑3Ni + 3H2SO4 + 2HNO3 \rightarrow 3NiSO4 + 4H2O + 2NO↑ 3Ni+3H2SO4+2HNO3→3NiSO4+4H2O+2NO↑
3NiSO4+3Na2CO3+H2O→NiCO3⋅2Ni(OH)2⋅4H2O+3Na2SO4+2CO23NiSO4 + 3Na2CO3 + H2O \rightarrow NiCO3·2Ni(OH)2·4H2O + 3Na2SO4 + 2CO2 3NiSO4+3Na2CO3+H2O→NiCO3⋅2Ni(OH)2⋅4H2O+3Na2SO4+2CO2
Pharmacokinetics
It is known that the compound isinsoluble in water but soluble in ammonia and dilute acids . When heated above 300°C, it decomposes into nickel oxide and carbon dioxide .
Result of Action
The primary result of nickel carbonate hydroxide’s action is the production of other nickel compounds . These compounds can then be used in a variety of applications, including as catalysts, in electroplating, and in the production of magnetic materials and hard alloys .
Action Environment
The action of nickel carbonate hydroxide can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of ammonia or dilute acids . Additionally, the compound’s reactivity can be influenced by temperature, as it decomposes into nickel oxide and carbon dioxide when heated above 300°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel carbonate hydroxide can be synthesized through several methods, including:
Hydrothermal Method: This involves reacting nickel nitrate with ammonium bicarbonate in an aqueous solution under hydrothermal conditions.
Solvothermal Method: Similar to the hydrothermal method, but using organic solvents instead of water.
Surfactant-Free Solution Method: This involves the reaction of nickel salts with carbonate sources in an aqueous solution without the use of surfactants.
Industrial Production Methods: Industrial production of nickel carbonate hydroxide often involves large-scale hydrothermal or solvothermal processes. These methods are preferred due to their ability to produce high-purity and well-defined products. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent quality.
Chemical Reactions Analysis
Nickel carbonate hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel oxide or nickel oxyhydroxide, which are useful in battery applications.
Reduction: Under reducing conditions, nickel carbonate hydroxide can be converted to metallic nickel.
Substitution: It can react with acids to form nickel salts and release carbon dioxide.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, or other oxidizing agents can be used to oxidize nickel carbonate hydroxide.
Reducing Agents: Hydrogen gas or other reducing agents can be used to reduce the compound to metallic nickel.
Acids: Dilute acids, such as hydrochloric acid or sulfuric acid, are commonly used in substitution reactions.
Major Products:
Nickel Oxide (NiO): Formed through oxidation.
Metallic Nickel (Ni): Formed through reduction.
Nickel Salts: Formed through substitution reactions with acids.
Scientific Research Applications
Nickel carbonate hydroxide has a wide range of scientific research applications, including:
Electrode Material for Supercapacitors: Due to its high specific capacitance and stability, it is used as an electrode material in supercapacitors.
Photocatalytic Hydrogen Evolution: It has shown promising results in photocatalytic hydrogen evolution from water splitting, making it a potential material for renewable energy applications.
Catalyst for Water Oxidation: It is used as a catalyst in water oxidation reactions, which are important for various industrial processes.
Precursor for Nickel Compounds: It serves as a precursor for the synthesis of various nickel compounds, including nickel oxide and nickel sulfide.
Comparison with Similar Compounds
- Nickel Hydroxide (Ni(OH)2)
- Nickel Oxide (NiO)
- Cobalt Carbonate Hydroxide
Nickel carbonate hydroxide stands out due to its unique combination of stability, electrochemical properties, and versatility in various applications.
Properties
CAS No. |
39430-27-8 |
|---|---|
Molecular Formula |
CH3NiO5-3 |
Molecular Weight |
153.72 g/mol |
IUPAC Name |
nickel;carbonate;hydroxide;hydrate |
InChI |
InChI=1S/CH2O3.Ni.2H2O/c2-1(3)4;;;/h(H2,2,3,4);;2*1H2/p-3 |
InChI Key |
VLVVKKSBFDPDOX-UHFFFAOYSA-K |
SMILES |
C(=O)([O-])[O-].O.[OH-].[Ni] |
Canonical SMILES |
C(=O)([O-])[O-].O.[OH-].[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


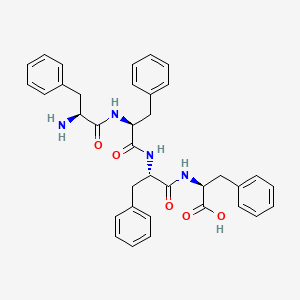
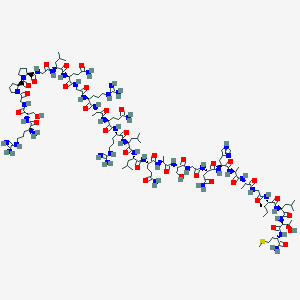
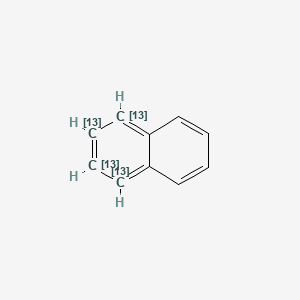
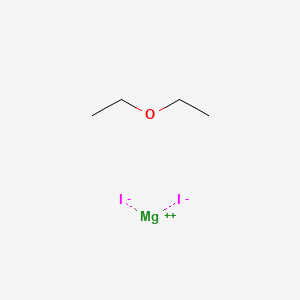
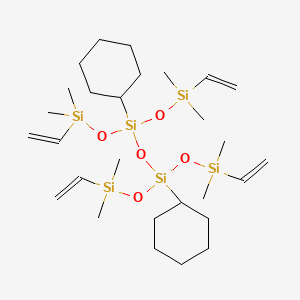
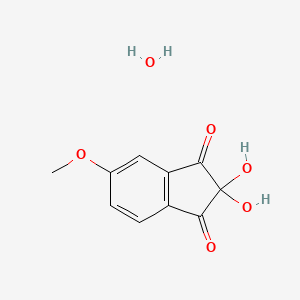
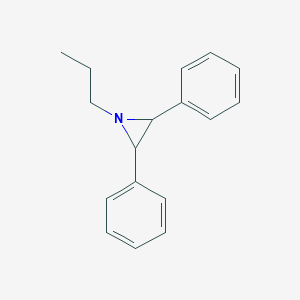
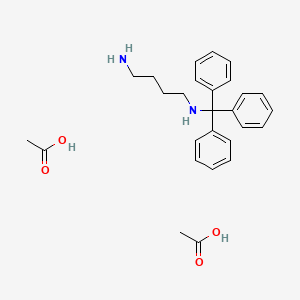
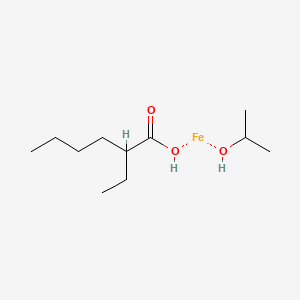
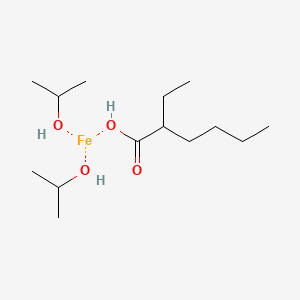

![Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]-](/img/structure/B3182959.png)
